3-Methylisoxazolo(4,5-b)pyrazine
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Overview
Description
3-Methylisoxazolo(4,5-b)pyrazine is a heterocyclic compound with the molecular formula C₆H₅N₃O. It is characterized by a fused ring system consisting of an isoxazole ring and a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoxazolo(4,5-b)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-3-methylisoxazole with α,β-unsaturated ketones, leading to the formation of the intermediate compound, which then undergoes cyclization to yield the desired product . The reaction conditions often involve the use of protic solvents such as methanol, ethanol, or butanol, which have been shown to provide higher yields compared to aprotic solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methylisoxazolo(4,5-b)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
3-Methylisoxazolo(4,5-b)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Methylisoxazolo(4,5-b)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylisoxazolo(4,5-b)pyridine
- 3-Methylisoxazolo(4,5-b)pyrazolo[4,3-e]pyridine
- 3-Methyl-9-phenyl-9H-isoxazolo[4′,5′:5,6]pyrido[2,3-b]indole
Uniqueness
3-Methylisoxazolo(4,5-b)pyrazine is unique due to its specific ring structure and the presence of both isoxazole and pyrazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
41230-53-9 |
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Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3-methyl-[1,2]oxazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H5N3O/c1-4-5-6(10-9-4)8-3-2-7-5/h2-3H,1H3 |
InChI Key |
JDRZASMDNOLOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC=CN=C12 |
Origin of Product |
United States |
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